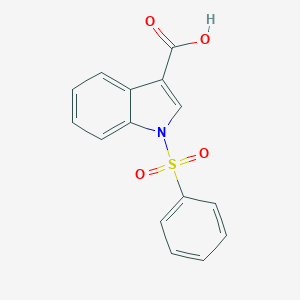

1-(phenylsulfonyl)-1H-indole-3-carboxylic acid

Vue d'ensemble

Description

1-(Phenylsulfonyl)-1H-indole-3-carboxylic acid is a chemical compound that can be used for chemoselective cross-coupling to form carbon-carbon bonds . It is also known as 1-(Phenylsulfonyl)indole-3-boronic acid .

Synthesis Analysis

The synthesis of 1-(Phenylsulfonyl)-1H-indole-3-carboxylic acid involves several steps. One approach involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . Another approach involves the use of 1-(Phenylsulfonyl)pyrrole as a starting material .Molecular Structure Analysis

The molecular formula of 1-(Phenylsulfonyl)-1H-indole-3-carboxylic acid is C15H11NO4S . Its average mass is 301.317 Da and its monoisotopic mass is 301.040863 Da .Chemical Reactions Analysis

1-(Phenylsulfonyl)-1H-indole-3-carboxylic acid can participate in various chemical reactions. For instance, it can undergo Suzuki–Miyaura type reactions, which are widely used for forming carbon-carbon bonds . It can also react with alcohols to produce alkyl halides and water .Physical And Chemical Properties Analysis

1-(Phenylsulfonyl)-1H-indole-3-carboxylic acid has a density of 1.4±0.1 g/cm3, a boiling point of 570.7±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . It also has a molar refractivity of 79.4±0.5 cm3 .Applications De Recherche Scientifique

Synthesis and Structural Analysis : Derivatives of 1-(phenylsulfonyl)indole have been synthesized, and their structures were determined through single-crystal X-ray crystallography. These compounds include 3-nitro-1-(phenylsulfonyl)-1H-indol-2-amine, N-(tert-butyl)-3-nitro-1-(phenylsulfonyl)-1H-indol-2-amine, and tert-butyl 4-(phenylsulfonyl)-[1,2,3]triazolo[4,5-b]indole-1(4H)-carboxylate (Mannes et al., 2017).

Sulfonation Techniques : Efficient sulfonation of 1-phenylsulfonyl-1H-pyrroles and 1-phenylsulfonyl-1H-indoles using chlorosulfonic acid in acetonitrile has been developed, providing a clean and simple protocol for synthesizing corresponding sulfonyl chlorides (Janosik et al., 2006).

Lithiation Route for Synthesis : A direct lithiation route has been developed for preparing 2-acyl-1-(phenylsulfonyl)indoles, which is an efficient method for this type of synthesis (Jiang & Gribble, 2002).

Catalytic Activity in Condensation Reactions : Propylsulfonic acid-functionalized periodic mesoporous benzenesilicas have shown high catalytic activity in the acid-catalyzed condensation of indole on benzaldehyde, highlighting a potential application in catalysis (Siegel et al., 2012).

Pharmacological Applications : Certain derivatives, such as 2-(phenylsulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid, have been synthesized and evaluated for antidiabetic activity, indicating potential pharmacological applications (Choudhary et al., 2011).

Applications in Synthetic Chemistry : 1-(Phenylsulfonyl)indol-2-yl triflate has been used as a reagent for synthesizing 2-substituted indoles, demonstrating its utility in synthetic chemistry (Joseph et al., 1996).

DNA Interaction Studies : X-ray structure analysis of 3-phenylthio-2-[1′-phenylsulfonyl-2′(3-pyridyl)vinyl]indole and its interaction with calf thymus DNA by spectroscopic methods has been conducted, suggesting potential applications in biochemistry and molecular biology (Sivaraman et al., 1996).

Mécanisme D'action

Target of Action

This compound is a derivative of indole, a heterocyclic aromatic organic compound that is a structural element of many natural substances such as alkaloids . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid may interact with various biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid may also influence pathways related to tryptophan metabolism or other pathways involving indole derivatives.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , this compound may exert a variety of effects at the molecular and cellular levels, potentially influencing processes such as cell proliferation, migration, differentiation, and apoptosis.

Propriétés

IUPAC Name |

1-(benzenesulfonyl)indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO4S/c17-15(18)13-10-16(14-9-5-4-8-12(13)14)21(19,20)11-6-2-1-3-7-11/h1-10H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTBYLZYNVIQFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10353034 | |

| Record name | 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(phenylsulfonyl)-1H-indole-3-carboxylic acid | |

CAS RN |

278593-17-2 | |

| Record name | 1-(phenylsulfonyl)-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10353034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

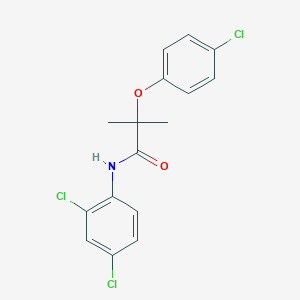

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(Z)-1-iodo-2-methylsulfonylethenyl]benzene](/img/structure/B184726.png)

![5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B184733.png)

![2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B184743.png)